molecular formula C8H6BrF2NO B1367411 N-(2-Bromo-4,5-difluorophenyl)acetamide CAS No. 64695-81-4

N-(2-Bromo-4,5-difluorophenyl)acetamide

Cat. No.: B1367411
CAS No.: 64695-81-4
M. Wt: 250.04 g/mol
InChI Key: ZOLGCOUVLFISTP-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,5-difluorophenyl)acetamide ( 64695-81-4) is a high-purity halogenated acetamide derivative with the molecular formula C₈H₆BrF₂NO and a molecular weight of 250.04 g/mol . This compound features a bromo- and difluoro-substituted phenyl ring coupled to an acetamide functional group, making it a valuable synthetic intermediate in organic synthesis and pharmaceutical research . Its primary research value lies in its application as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromo substituent acts as an excellent electrophilic site for palladium-catalyzed transformations . Researchers utilize this compound in the synthesis of fluorinated drug candidates, particularly those targeting central nervous system (CNS) disorders, and in the development of agrochemicals and advanced materials . The strategic incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of target molecules. The compound is supplied as a crystalline solid with a purity of ≥95% (by HPLC) and should be stored in a cool, dry place under inert conditions to ensure long-term stability . This product is for research and further manufacturing applications only. It is strictly not for direct human or veterinary use, nor for diagnostic purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-4,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLGCOUVLFISTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525902
Record name N-(2-Bromo-4,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-81-4
Record name N-(2-Bromo-4,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N 2 Bromo 4,5 Difluorophenyl Acetamide

Established Synthetic Routes to N-(2-Bromo-4,5-difluorophenyl)acetamide and its Close Analogs

The preparation of this compound and structurally related compounds is typically achieved through two main strategies: direct acylation of a substituted aniline (B41778) or a sequential functionalization protocol involving acetylation followed by regioselective bromination.

This synthetic route involves the direct reaction of the primary amine, 2-bromo-4,5-difluoroaniline (B1280351), with an acetylating agent. While the outline mentions bromoacetyl bromide, the formation of the target acetamide (B32628) requires an acetyl group donor. A common method is the N-acetylation using reagents like acetyl chloride or acetic anhydride. A parallel strategy is the amination reaction between a substituted aniline and bromoacetyl bromide to produce α-bromoacetamides. For instance, 2-bromo-N-(p-chlorophenyl) acetamide is synthesized through the direct amination of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This reaction establishes the fundamental amide bond formation that is central to this synthetic approach.

The efficiency of N-acetylation reactions is highly dependent on the optimization of various parameters, including the choice of solvent, reaction temperature, and the use of catalysts or bases. The selection of an appropriate solvent is critical; solvents range from simple acids like acetic acid, which can also serve as a reactant, to inert solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in reactions involving more reactive acylating agents like acetyl chloride. nih.govnih.govresearchgate.net

Temperature control is essential for managing the reaction rate and minimizing side reactions. Reactions may be conducted at temperatures ranging from 0 °C to reflux, depending on the reactivity of the specific aniline and acylating agent. nih.govresearchgate.net For example, the acylation of 3,4-difluoroaniline (B56902) with an acetyl chloride derivative can be performed in THF. nih.gov

Base catalysis is frequently employed to neutralize the acid byproduct (e.g., HCl) and to activate the amine substrate. Common bases include tertiary amines like triethylamine (B128534) or pyridine. nih.gov The presence of a base is crucial for driving the reaction to completion, especially when using acyl halides.

Table 1: Optimization Parameters in Acylation of Substituted Anilines (Analogous Reactions)

Starting Aniline Acylating Agent Solvent Base Temperature Findings Reference
4-Bromoaniline Acetic Acid Acetic Acid None Reflux (4h) Acetic acid acts as both solvent and acylating agent. researchgate.net
3,4-Difluoroaniline 3,4-dimethoxy phenyl acetyl chloride THF Not specified Not specified Simple nucleophilic substitution in an inert solvent. nih.gov

To enhance the purity and yield of the final acetamide product, several techniques are employed. The reaction progress is typically monitored by methods such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is often quenched with water to precipitate the crude product. researchgate.net

Purification is commonly achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture. google.com This process effectively removes unreacted starting materials and soluble impurities. In cases where simple recrystallization is insufficient, column chromatography on silica (B1680970) gel is a reliable method for obtaining a highly pure product. nih.gov Washing the crude product with aqueous solutions, such as sodium bicarbonate to remove acidic impurities or brine to aid in phase separation during extraction, are also standard procedures to improve purity. nih.gov

An alternative and often preferred pathway involves a two-step sequence: the acetylation of a fluorinated aniline followed by a regioselective bromination of the resulting acetanilide (B955) intermediate. google.comgoogle.com For the synthesis of the target compound, this would begin with 3,4-difluoroaniline, which is first acetylated to form N-(3,4-difluorophenyl)acetamide. This intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the C2 position. A well-documented analog to this process is the synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline. google.comgoogle.com

Control of regioselectivity during the bromination step is paramount. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. This directing effect is crucial for installing the bromine atom at the desired position on the aromatic ring. In the case of N-(4-fluorophenyl)acetamide (p-fluoroacetanilide), the acetamido group strongly directs the incoming electrophile (bromine) to the positions ortho to it (C2 and C6). google.comgoogle.com Due to steric hindrance and the electronic environment, mono-bromination occurs predominantly at the C2 position.

This principle is directly applicable to the synthesis of this compound from N-(3,4-difluorophenyl)acetamide. The acetamido group at C1 directs the bromination to the C2 and C6 positions. The C2 position is electronically activated by the acetamido group, leading to the desired 2-bromo regioisomer. This method avoids the formation of other isomers, which can be a challenge in direct bromination of anilines.

The electrophilic bromination of acetanilides can be achieved using various brominating agents. While molecular bromine (Br₂) can be used, its handling can be hazardous. A more convenient and controlled method involves the use of hydrobromic acid (HBr) or bromine in the presence of an oxidizing agent. google.comgoogle.com Oxidizing agents such as hydrogen peroxide (H₂O₂), sodium hypochlorite, or peracetic acid are commonly used. google.com

In this system, the oxidizing agent oxidizes the bromide source in situ to generate the electrophilic bromine species required for the aromatic substitution. This method offers better control over the reaction and can improve yields and purity. For instance, the bromination of p-fluoroacetanilide is effectively carried out by dripping bromine into the reaction mixture followed by the addition of hydrogen peroxide at temperatures between 40-60 °C. google.com This approach has been shown to be suitable for industrial-scale production, offering high conversion rates and product purity. google.com

Table 2: Reaction Conditions for Sequential Acetylation and Bromination of p-Fluoroaniline

Step Reagents Solvent Temperature Reaction Time Key Outcome Reference
Acetylation p-Fluoroaniline, Acetic Anhydride Glacial Acetic Acid 55-100 °C 1-3 h Formation of p-fluoroacetanilide intermediate. google.com

| Bromination | Bromine, Hydrogen Peroxide | Acetic Acid (from previous step) | 50-60 °C | 1-3 h (Br₂), 1-3 h (H₂O₂) | Regioselective formation of 2-bromo-4-fluoroacetanilide. High conversion (>90%). | google.com |

Sequential Functionalization Protocols: Acetylation Followed by Regioselective Bromination of Fluorinated Anilines

Advanced Catalytic Approaches in Halogenated Amide Synthesis

Modern synthetic chemistry has seen a paradigm shift towards the use of transition-metal catalysis for the efficient and selective construction of complex molecules. In the context of synthesizing halogenated amides like this compound, palladium and copper catalysts have emerged as powerful tools, enabling reactions that were previously challenging. These methods offer advantages in terms of regioselectivity, functional group tolerance, and atom economy.

Palladium-Catalyzed C-H Functionalization for Ortho-Selective Bromination of Arylacetamides

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-X (where X is a heteroatom) bonds. This approach is particularly valuable for the regioselective introduction of substituents onto aromatic rings.

A notable advancement in this area is the palladium(II)-catalyzed ortho-selective bromination of arylacetamides. rsc.orgrsc.org This methodology utilizes N-halosuccinimides as the halogen source and demonstrates broad substrate scope. rsc.orgrsc.org A key feature of this transformation is its ability to achieve high regioselectivity, even in the presence of other potentially reactive sites. rsc.orgrsc.org

Table 1: Palladium-Catalyzed Ortho-Bromination of Arylacetamides
EntryArylacetamide SubstrateHalogenating AgentCatalystAdditiveSolventTemperature (°C)Yield (%)Reference
1PhenylacetamideNBSPd(OAc)₂ (5 mol%)TFA (10 equiv.)DCE50High rsc.org
24-MethoxyphenylacetamideNBSPd(OAc)₂ (5 mol%)TFA (10 equiv.)DCE50High rsc.org
34-ChlorophenylacetamideNBSPd(OAc)₂ (5 mol%)TFA (10 equiv.)DCE50High rsc.org

NBS = N-Bromosuccinimide, Pd(OAc)₂ = Palladium(II) acetate, TFA = Trifluoroacetic acid, DCE = 1,2-Dichloroethane

The proposed mechanism for the palladium-catalyzed ortho-bromination of arylacetamides initiates with the formation of the active directing group, the imidic acid, from the primary amide in the presence of a Brønsted acid. rsc.org The key steps of the catalytic cycle are as follows:

Coordination: The in situ generated imidic acid coordinates to the electrophilic palladium(II) salt. rsc.org

C-H Activation: A regioselective C-H activation occurs at the ortho position of the aryl ring, leading to the formation of a six-membered palladacycle intermediate. rsc.org

Oxidative Addition/Reductive Elimination: The halogenating agent (e.g., N-bromosuccinimide) is believed to interact with the palladacycle. The precise mechanism of halogen transfer can vary, but a plausible pathway involves the oxidation of Pd(II) to a transient Pd(IV) species, followed by reductive elimination to form the C-Br bond and regenerate the Pd(II) catalyst. nih.govrsc.org This final step releases the ortho-brominated product. nih.govrsc.org

This catalytic cycle highlights the importance of the directing group in controlling the regioselectivity and the ability of the palladium catalyst to cycle between different oxidation states to facilitate the C-H activation and C-halogen bond formation steps. nih.govrsc.org

Copper-Catalyzed Arylation of Bromo-Difluoro-Acetamide Scaffolds with Organoboron/Organosilicon Reagents

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. A significant development is the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides using readily available aryl precursors like aryl boronic acids and aryl trialkoxysilanes. nih.govdntb.gov.uaconsensus.appresearchgate.netnih.gov This methodology provides a direct route to α,α-difluoro-α-arylacetamides, which are valuable building blocks in medicinal chemistry. The reaction demonstrates good functional group tolerance and is insensitive to the electronic nature of the aryl groups, allowing for the introduction of both electron-rich and electron-deficient aryl moieties. nih.govresearchgate.netnih.gov

Table 2: Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoro-N-phenylacetamide
EntryArylating AgentCatalystBase/AdditiveSolventTemperature (°C)Yield (%)Reference
1(4-(Trifluoromethyl)phenyl)boronic acidCuBr₂KF, MgCl₂Hexafluoroisopropanol70Good to Excellent nih.gov
2Trimethoxy(4-(trifluoromethyl)phenyl)silaneCuBr₂KF, MgCl₂Hexafluoroisopropanol70Good to Excellent nih.gov
3Phenylboronic acidCuBr₂KF, MgCl₂Hexafluoroisopropanol70Good to Excellent nih.gov

CuBr₂ = Copper(II) bromide, KF = Potassium fluoride (B91410), MgCl₂ = Magnesium chloride

The copper-catalyzed arylation of 2-bromo-2,2-difluoroacetamides is a powerful method for the formation of C(sp²)-C(sp³) bonds. The reaction exhibits a broad scope with respect to both the amide and the arylating agent. nih.govresearchgate.netnih.gov A wide range of aliphatic and aromatic secondary or tertiary 2-bromo-2,2-difluoroacetamides are suitable substrates. nih.govresearchgate.netnih.gov Similarly, various aryl boronic acids and aryl trialkoxysilanes, bearing either electron-donating or electron-withdrawing groups, can be effectively coupled. nih.govresearchgate.netnih.gov

However, like any chemical transformation, this reaction has its limitations. While not explicitly detailed in the provided context for this specific reaction, general limitations of copper-catalyzed cross-coupling reactions can include challenges with sterically hindered substrates, which may lead to lower yields. Additionally, the presence of certain functional groups on the substrates might interfere with the catalyst or the reagents, although the reported methodology shows good functional group tolerance. nih.govresearchgate.netnih.gov In some copper-catalyzed C(sp³)-C(sp²) cross-couplings, the nature of the alkyl halide is crucial, with primary and secondary halides often being more reactive than tertiary ones. acs.org

The mechanism of copper-catalyzed arylation of α-halo amides is thought to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. While multiple pathways can be envisioned, a plausible mechanism for the arylation of 2-bromo-2,2-difluoroacetamides is as follows:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the 2-bromo-2,2-difluoroacetamide (B1273100) to a copper(I) species, forming a copper(III) intermediate. mdpi.com

Transmetalation: The aryl group from the organoboron or organosilicon reagent is then transferred to the copper(III) center in a transmetalation step.

Reductive Elimination: The final step involves the reductive elimination of the arylated product from the copper(III) intermediate, which regenerates the active copper(I) catalyst for the next cycle. mdpi.com

An alternative pathway could involve the formation of a carbon-centered radical from the 2-bromo-2,2-difluoroacetamide, which then reacts with a copper-aryl intermediate. nih.gov However, the oxidative addition-reductive elimination pathway is a commonly proposed mechanism for such copper-catalyzed cross-coupling reactions. mdpi.com The presence of fluoride ions is often crucial in these reactions, as they can activate the organoboron or organosilicon reagents, facilitating the transmetalation step. nih.gov

Development of Metal-Free and Photo-Redox Catalyzed Bromination Methods

The introduction of a bromine atom onto the aromatic ring of N-(4,5-difluorophenyl)acetamide is a critical step in the synthesis of the target compound. Conventional methods often employ elemental bromine, which poses significant safety and environmental hazards. To circumvent these issues, research has focused on the development of metal-free and photo-redox catalyzed bromination techniques.

Metal-Free Bromination:

Metal-free bromination methods offer a more sustainable alternative by avoiding the use of potentially toxic and expensive metal catalysts. These methods often utilize N-bromosuccinimide (NBS) as a bromine source, activated by various non-metallic promoters or conditions. While direct research on the metal-free bromination of N-(4,5-difluorophenyl)acetamide is not extensively documented, analogous reactions with other substituted acetanilides provide a strong basis for potential synthetic routes. For instance, the use of hydrobromic acid in combination with an oxidizing agent like hydrogen peroxide in a metal-free system could facilitate the in situ generation of an electrophilic bromine species for the regioselective bromination of the difluorinated precursor.

Reagent SystemPotential Advantages
N-Bromosuccinimide (NBS) / Protic or Lewis AcidAvoids elemental bromine, potentially high regioselectivity.
HBr / Oxidant (e.g., H₂O₂)In situ generation of bromine, water as a byproduct.
N-Halogenated Reagents with Organic CatalystsMild reaction conditions, high functional group tolerance.

Photo-Redox Catalyzed Bromination:

Visible-light photo-redox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. mdpi.com This methodology utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to activate substrates. In the context of brominating N-(4,5-difluorophenyl)acetamide, a photo-redox catalyst could activate a benign bromine source, such as a bromide salt, to generate a reactive bromine radical or a more electrophilic bromine species. This approach could offer excellent control over the reaction and minimize the formation of byproducts. Although specific applications to N-(4,5-difluorophenyl)acetamide are yet to be detailed in the literature, the successful photo-redox catalyzed halogenation of other aromatic amides suggests its high potential. researchgate.net

Photocatalyst TypeBromine SourcePotential Advantages
Organic Dyes (e.g., Eosin Y)N-Bromosuccinimide (NBS)Metal-free, utilizes visible light, mild conditions.
Iridium or Ruthenium ComplexesAlkali Metal BromidesHigh efficiency, tunable redox potentials.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical synthesis to reduce environmental impact. scipublications.com The synthesis of this compound is being re-evaluated through the lens of these principles, focusing on the use of alternative solvents, energy efficiency, and waste minimization. wisdomlib.org

Utilization of Alternative Solvents (e.g., Water, n-Butanol) for Reduced Environmental Impact

Water:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have limited solubility in water, the development of phase-transfer catalysts or performing reactions "on water" can overcome this limitation. researchgate.net For the bromination of N-(4,5-difluorophenyl)acetamide, conducting the reaction in an aqueous medium could significantly reduce the environmental impact. For instance, the use of a water-soluble brominating agent or a biphasic system could be explored. Research on the bromination of other anilides in aqueous media has shown promising results, suggesting the feasibility of this approach. researchgate.net

n-Butanol:

Bio-based solvents like n-butanol are gaining traction as sustainable alternatives to petroleum-derived solvents. n-Butanol has a lower vapor pressure and toxicity compared to many conventional solvents. Its use in the synthesis of this compound could reduce volatile organic compound (VOC) emissions and improve worker safety. While specific studies are not available, n-butanol's properties as a polar protic solvent make it a suitable candidate for electrophilic aromatic substitution reactions.

SolventKey Green Chemistry Advantages
WaterNon-toxic, non-flammable, abundant, safe.
n-ButanolBio-renewable source, lower volatility, reduced toxicity.

Energy Efficiency and Waste Minimization in Synthetic Processes

Improving energy efficiency and minimizing waste are core tenets of green chemistry that directly impact the economic viability and sustainability of chemical manufacturing. sustainability-directory.com

Energy Efficiency:

The energy consumption of a synthetic process can be significant, particularly with heating and cooling steps. energystar.govpowtech-technopharm.com Optimizing reaction conditions to proceed at or near ambient temperature can lead to substantial energy savings. mdpi.comresearchgate.net The development of highly active catalysts, including those for metal-free and photo-redox bromination, can enable reactions to occur at lower temperatures. Furthermore, process intensification techniques, such as continuous flow chemistry, can offer better heat and mass transfer, leading to more energy-efficient processes compared to traditional batch production.

Waste Minimization:

Waste reduction can be achieved through several strategies. numberanalytics.com Designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental approach. The use of catalytic rather than stoichiometric reagents minimizes the generation of inorganic salts as byproducts. For instance, catalytic bromination methods are superior to traditional methods that use a stoichiometric amount of bromine. Additionally, the development of efficient work-up and purification procedures that minimize solvent use and waste generation is crucial. Recycling of solvents and catalysts, where feasible, further contributes to a more sustainable process.

Structural Elucidation and Conformational Analysis of N 2 Bromo 4,5 Difluorophenyl Acetamide

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of N-(2-bromo-4,5-difluorophenyl)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information regarding its atomic connectivity, functional groups, and molecular weight can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus, with their chemical shifts, integration, and coupling patterns revealing the precise atomic arrangement.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetamide (B32628) group.

Aromatic Region: The two protons on the difluorobromophenyl ring are chemically distinct and are expected to appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The proton at the C3 position would likely resonate further downfield than the proton at the C6 position due to the deshielding effects of the neighboring bromine and fluorine atoms.

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically appearing in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent, concentration, and temperature.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts are influenced by the local electronic environment, with electronegative substituents like fluorine, oxygen, and bromine causing a downfield shift. libretexts.org

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically appearing in the 168-172 ppm range.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the highly electronegative fluorine atoms (C4 and C5) will exhibit large C-F coupling constants and appear significantly downfield. The carbon attached to the bromine (C2) will also be downfield, while the carbon bonded to the nitrogen (C1) will be influenced by the amide group.

Methyl Carbon (-CH₃): The methyl carbon will appear as a singlet in the most upfield region of the spectrum.

The following table summarizes the predicted chemical shifts for this compound.

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-CH₃~2.2~25
Aromatic C-H7.5 - 8.5110 - 145
-NH8.0 - 9.5N/A
C=ON/A168 - 172
Aromatic C-FN/A145 - 160 (with C-F coupling)
Aromatic C-BrN/A~115
Aromatic C-NN/A~135

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound would display several key absorption bands confirming its structure:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed in the 2850-2960 cm⁻¹ range.

C=O Stretch (Amide I band): A strong, prominent absorption band between 1650 and 1690 cm⁻¹ is characteristic of the carbonyl stretching vibration in the amide group. This is one of the most easily identifiable peaks in the spectrum.

N-H Bend (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, appears as a strong absorption between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.

C-F Stretches: Strong absorption bands associated with the carbon-fluorine stretching modes are typically found in the 1100-1300 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a weaker absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch3250 - 3350
Aromatic C-HStretch3000 - 3100
Methyl C-HStretch2850 - 2960
Amide C=OStretch (Amide I)1650 - 1690
Amide N-H / C-NBend/Stretch (Amide II)1510 - 1570
Aromatic C=CStretch1450 - 1600
Aryl C-FStretch1100 - 1300
Aryl C-BrStretch500 - 650

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₈H₆BrF₂NO), the calculated molecular weight is approximately 264.96 g/mol . The mass spectrum would show a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) of nearly equal intensity (approximately 1:1 ratio). This pattern is the definitive signature of a molecule containing a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion under electron impact or other ionization methods can provide further structural confirmation. Key expected fragmentation pathways include:

Loss of the Acetyl Group: Cleavage of the amide C-N bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O), leading to the formation of a 2-bromo-4,5-difluoroaniline (B1280351) radical cation.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group can lead to the loss of a methyl radical (•CH₃), forming an [M-15]⁺ ion.

Cleavage of the C-Br Bond: Loss of a bromine radical (•Br) would result in a fragment ion corresponding to N-(4,5-difluorophenyl)acetamide.

Analysis of a related compound, 2-bromo-N-(2,4-difluorophenyl)acetamide, shows that primary fragmentation often involves the cleavage of the amide bond to form the stable 2,4-difluoroaniline (B146603) cation. A similar pathway is highly probable for this compound.

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

For instance, the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide has been determined. nih.govresearchgate.net This analog crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net In its structure, molecules are linked into chains via N-H···O hydrogen bonds, which is a common and dominant intermolecular interaction in amide-containing crystals. nih.gov Another analog, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, also features N-H···O hydrogen bonds that contribute to packing stability. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs in its crystal lattice.

The table below presents crystallographic data for a representative analog, 2-Bromo-N-(4-bromophenyl)acetamide. nih.gov

Parameter Value for 2-Bromo-N-(4-bromophenyl)acetamide
Chemical FormulaC₈H₇Br₂NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.4987 (3)
b (Å)23.152 (1)
c (Å)9.1098 (5)
β (°)99.713 (6)
Volume (ų)935.22 (9)
Z4

The conformation of N-aryl acetamides is largely defined by the dihedral angle between the plane of the aromatic ring and the plane of the amide group. This torsional relationship is influenced by both intramolecular steric effects and intermolecular forces, such as hydrogen bonding within the crystal lattice.

Polymorphism Studies of Aryl Acetamides and their Structural Implications

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a well-documented phenomenon in aryl acetamides. These different crystalline arrangements, or polymorphs, arise from variations in the intermolecular packing and conformational geometries of the molecules in the crystal lattice. Although each polymorph has the same chemical composition, they exhibit different physical properties, including melting point, solubility, density, and stability.

The structural implications of polymorphism in aryl acetamides are significant. The specific arrangement of molecules is determined by a delicate balance of intermolecular forces. In the case of this compound, the dominant hydrogen bonding capabilities of the amide group compete and synergize with weaker but directionally significant halogen bonds and other non-covalent interactions.

Factors influencing polymorphism include:

Solvent of Crystallization: The polarity and hydrogen-bonding capability of the solvent can direct the formation of specific supramolecular synthons, leading to different polymorphs.

Temperature and Pressure: Crystallization conditions can favor the kinetic or thermodynamic product, resulting in different crystal forms.

Substituent Effects: The nature and position of substituents on the aryl ring can sterically and electronically influence which packing motifs are most stable. The bromo- and difluoro-substituents in the target molecule are expected to play a crucial role in directing the crystal packing.

The study of polymorphism in related compounds suggests that this compound likely possesses the ability to form multiple crystalline structures, a factor of critical importance in materials science and pharmaceutical development.

Analysis of Intermolecular Interactions in the Crystalline State

Characterization of Hydrogen Bonding Networks (N-H···O, C-H···O)

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a primary role in the supramolecular assembly of acetamides.

N-H···O Hydrogen Bonds: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This interaction is a robust and recurring motif in acetamides, typically leading to the formation of infinite chains or dimeric structures. nih.govnih.gov In closely related compounds like 2-bromo-N-(4-bromophenyl)acetamide, these N-H···O bonds are the primary interaction responsible for creating one-dimensional molecular chains. nih.gov

Table 1: Typical Hydrogen Bond Geometries in Aryl Acetamides

Interaction TypeDonor (D)Acceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)
N-H···O N (amide)O (carbonyl)2.8 - 3.1150 - 180
C-H···O C (aryl/methyl)O (carbonyl)3.0 - 3.6120 - 170

Note: Data is representative of values found in analogous crystal structures.

Investigation of Halogen Bonding Interactions (C-Br···O, C-F···H)

Halogen bonding is a directional non-covalent interaction where a halogen atom acts as an electrophilic species. acs.orgwikipedia.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. youtube.com

C-Br···O Interactions: The bromine atom in this compound, being a large and polarizable halogen, is a potent halogen bond donor. It can form C-Br···O interactions with the electron-rich carbonyl oxygen of a neighboring molecule. This type of interaction is highly directional and can compete with or complement the primary hydrogen-bonding network, influencing the orientation of molecules within the crystal.

C-F···H Interactions: While fluorine is the most electronegative element, it is generally considered a weak halogen bond donor. However, the electron-withdrawing nature of the acetylated amino group and the adjacent bromine atom can enhance the σ-hole on the fluorine atoms. This allows for the possibility of weak C-F···H interactions, which, although energetically minor, can contribute to the fine-tuning of the crystal packing.

Assessment of Weak Non-Covalent Interactions (C-H···π, Br···Br) and their Contribution to Crystal Packing

Beyond classical hydrogen and halogen bonds, other weak interactions are crucial for achieving a densely packed and stable crystalline structure.

C-H···π Interactions: These interactions occur between a C-H bond (from either the methyl group or another aromatic ring) and the π-electron cloud of the difluorophenyl ring. scielo.org.mx The electron-deficient nature of the halogenated ring can enhance its ability to act as a π-acceptor. C-H···π interactions are important for stabilizing the three-dimensional stacking of aromatic systems and play a significant role in the conformation of aryl acetamide derivatives. scielo.org.mx

Br···Br Interactions: Short contacts between bromine atoms of adjacent molecules can also contribute to crystal stability. These can be classified into two types: Type I, where the C-Br···Br-C angles are equal (due to symmetry), and Type II, where one C-Br···Br angle is close to 180° and the other is near 90°. Type II interactions are considered a form of halogen bonding, where the electrophilic σ-hole of one bromine interacts with the electronegative equatorial belt of the other.

Formation of Supramolecular Chains and Two-Dimensional Networks in the Solid State

The interplay of the aforementioned intermolecular forces results in a hierarchical assembly of molecules into a well-defined supramolecular architecture.

Primary Chain Formation: The strongest and most directional interaction, the N-H···O hydrogen bond, is expected to link molecules head-to-tail, forming robust one-dimensional (1D) supramolecular chains. This is a common and dominant packing motif observed in the crystal structures of many N-substituted acetamides. nih.gov

Assembly into 2D Networks: These 1D chains are then organized into two-dimensional (2D) sheets or layers. This lateral assembly is guided by the weaker, yet significant, secondary interactions. Halogen bonds (C-Br···O), C-H···O hydrogen bonds, and C-H···π interactions likely operate between adjacent chains, linking them together in a specific registry. The precise orientation will depend on the optimal geometry that satisfies the multiple competing interactions.

The final three-dimensional crystal structure is formed by the stacking of these 2D networks, held together by weaker, less-directional van der Waals forces. The result is a complex and elegant solid-state architecture where a hierarchy of non-covalent interactions ensures maximum packing efficiency and thermodynamic stability.

Computational and Theoretical Chemistry Studies of N 2 Bromo 4,5 Difluorophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of N-(2-Bromo-4,5-difluorophenyl)acetamide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, which in turn governs its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For this compound, the electron-withdrawing nature of the two fluorine atoms and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted acetanilide (B955). This effect stabilizes the molecule but also influences its reactivity profile. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can precisely quantify these energies. researchgate.netajchem-a.com

Table 1: Representative DFT-Calculated Frontier Orbital Energies of Halogenated Acetanilides Note: This table presents typical data for analogous compounds to illustrate the concepts, as specific values for this compound are not publicly available.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
N-phenyl-2,2-dichloroacetamide-6.89-1.545.35
N-(2-chlorophenyl)-2,2-dichloroacetamide-7.01-1.755.26
N-(4-chlorophenyl)-2,2-dichloroacetamide-6.95-1.805.15

The analysis of HOMO and LUMO distributions reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without the use of empirical data. These methods are particularly valuable for mapping reaction pathways and identifying the structures and energies of transition states and intermediates.

For a molecule like this compound, ab initio calculations can be used to explore various potential reactions, such as amide hydrolysis or nucleophilic aromatic substitution. By calculating the potential energy surface for a given reaction, researchers can determine the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, and its energy determines the activation energy of the reaction.

Techniques such as the Nudged Elastic Band (NEB) method can be employed to find the minimum energy path and locate transition states. mit.edu These studies provide detailed mechanistic insights, revealing the concerted or stepwise nature of bond-breaking and bond-forming processes. The influence of the halogen substituents on the stability of intermediates and the height of energy barriers can be systematically investigated, explaining their activating or deactivating effects on different reaction types.

The reactivity of this compound is profoundly influenced by the electronic and steric effects of its three halogen substituents.

Electronic Effects : Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. The fluorine atoms at positions 4 and 5 contribute significantly to this deactivation. While halogens also possess an electron-donating resonance effect (+R) due to their lone pairs, the inductive effect is generally dominant for halogens. Computational methods like Natural Bond Orbital (NBO) analysis can quantify these electronic interactions. nih.gov

Steric Effects : The bromine atom at the ortho position (position 2) relative to the acetamide (B32628) group introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the adjacent positions and influence the rotational freedom of the amide group. chemrxiv.org This steric clash is a critical factor in determining the molecule's preferred conformation and can affect reaction rates by shielding the reactive centers.

Molecular Modeling for Conformational Landscape and Dynamics

Molecular modeling techniques are used to explore the three-dimensional shapes a molecule can adopt (its conformations) and how it moves over time. This is crucial for understanding how molecular shape affects properties and interactions.

Conformational analysis involves identifying all possible spatial arrangements of a molecule's atoms that result from rotation around single bonds. For this compound, the most significant rotation occurs around the C(phenyl)-N(amide) bond. This rotation determines the orientation of the acetamide group relative to the substituted phenyl ring.

Computational methods can systematically rotate this bond and calculate the potential energy at each angle, generating a potential energy surface. The points on this surface with the lowest energy correspond to the most stable conformations, or energy minima. Due to the significant steric repulsion between the ortho-bromo substituent and the carbonyl oxygen or methyl group of the acetamide moiety, a planar conformation is expected to be energetically unfavorable. The molecule likely adopts a twisted conformation where the acetamide group is rotated out of the plane of the phenyl ring to minimize this steric clash.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the concept of a conformational energy landscape. Energies are relative to the most stable conformer (energy minimum).

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Description
Twisted (Energy Minimum)~60°0.0Most stable conformation, minimizing steric hindrance.
Planar (Transition State)+5.2High-energy state due to steric clash between Br and C=O.
Perpendicular (Transition State)90°+3.5High-energy state due to loss of electronic conjugation.

The halogen substituents have a direct impact on the molecule's geometry (bond lengths, bond angles) and its flexibility (the ease of rotation around bonds).

Molecular Geometry : The high electronegativity of the fluorine atoms can shorten the C-F bonds and slightly alter the geometry of the phenyl ring from a perfect hexagon. The bulky bromine atom at the ortho position forces the C(phenyl)-N bond to lengthen and pushes the acetamide group away, increasing the C-C-N bond angle to alleviate steric strain. Computational geometry optimization provides precise values for these structural parameters. researchgate.net

Simulation and Quantification of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions. Computational methods are indispensable for dissecting and quantifying these forces, providing a detailed picture of the crystal packing and its energetic landscape.

Hirshfeld Surface Analysis for Mapping and Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges.

For a hypothetical analysis of this compound, one would expect to identify key interactions involving the bromine, fluorine, oxygen, and nitrogen atoms, as well as the hydrogen atoms of the acetamide group and the phenyl ring. The dnorm map would likely reveal distinct red spots indicating close contacts, which correspond to hydrogen bonds (such as N-H···O) and potentially halogen bonds (such as C-Br···O or C-F···H).

Intermolecular ContactHypothetical Contribution (%)
H···H35-45%
H···F/F···H15-25%
H···Br/Br···H10-20%
H···O/O···H5-15%
C···H/H···C5-10%
Others (Br···F, C···C, etc.)<5%

This table is illustrative and based on trends observed in similar molecules, as no specific data exists for this compound.

Energy Framework Analysis for Decomposition and Quantification of Lattice Energies in Crystals

In a prospective study of this compound, energy framework analysis would reveal the topology and magnitude of the interaction energies within the crystal lattice. Typically, the results are visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the interaction energy. This would allow for the identification of the dominant forces in the crystal packing, such as hydrogen-bonding networks or stacking interactions.

The calculated lattice energy components for a molecule like this compound would provide a quantitative measure of its stability. A hypothetical summary of these energies could be:

Energy ComponentHypothetical Value (kJ/mol)
Electrostatic-50 to -70
Polarization-15 to -25
Dispersion-80 to -100
Repulsion+60 to +80
Total Lattice Energy -85 to -115

This table presents a hypothetical range of values based on computational studies of similar organic molecules.

Computational Insights into Hydrogen Bonding and Halogen Bonding Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing precise energetic details of specific intermolecular interactions like hydrogen and halogen bonds. By studying dimers or small clusters of molecules extracted from the crystal structure, the strength of these individual bonds can be accurately calculated.

For this compound, such calculations would focus on the N-H···O hydrogen bond formed by the acetamide group, which is a common and relatively strong interaction in such systems. Additionally, the potential for halogen bonding involving the bromine atom (as a halogen bond donor) and the oxygen or fluorine atoms (as acceptors) would be a key area of investigation. The fluorine atoms could also participate in weaker C-F···H interactions.

A theoretical study would likely compute the interaction energies for these specific bonds. A hypothetical data table summarizing these findings might look like this:

Type of InteractionDonorAcceptorHypothetical Interaction Energy (kcal/mol)
Hydrogen BondN-HO=C-4.0 to -6.0
Halogen BondC-BrO=C-1.5 to -3.0
Weak Hydrogen BondC-HF-C-0.5 to -1.5

These values are illustrative and represent typical energy ranges for such interactions in organic molecules.

Reactivity, Derivatization, and Transformation Chemistry of N 2 Bromo 4,5 Difluorophenyl Acetamide

Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through various substitution reactions.

Nucleophilic Aromatic Substitution of the Bromine Atom with Various Nucleophiles (e.g., Amines, Thiols)

The bromine atom in N-(2-Bromo-4,5-difluorophenyl)acetamide can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing fluorine atoms and the acetamido group facilitates these reactions by stabilizing the intermediate Meisenheimer complex.

Reactions with amine nucleophiles can be used to introduce a range of amino groups at the 2-position of the phenyl ring. These reactions are typically carried out in the presence of a base and often require elevated temperatures. Similarly, thiols can react with this compound to form the corresponding thioethers. nih.gov These reactions are valuable for the synthesis of molecules with potential biological activity. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileProductReaction Conditions
AmmoniaN-(2-Amino-4,5-difluorophenyl)acetamideHigh temperature, pressure, presence of a copper catalyst
Primary Amines (e.g., methylamine)N-(2-(Methylamino)-4,5-difluorophenyl)acetamideBase (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), heat
Thiols (e.g., ethanethiol)N-(2-(Ethylthio)-4,5-difluorophenyl)acetamideBase (e.g., NaH), polar aprotic solvent (e.g., THF)

Transition-Metal-Catalyzed Cross-Coupling Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and an organoboron reagent, is a widely employed method for this purpose. mdpi.combohrium.com

In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.com This reaction allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, leading to the synthesis of complex biaryl and styrenyl derivatives. mdpi.comresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com

Table 2: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

Boronic AcidProductCatalystBase
Phenylboronic acidN-(2-Phenyl-4,5-difluorophenyl)acetamidePd(PPh₃)₄K₂CO₃
4-Methylphenylboronic acidN-(2-(4-Methylphenyl)-4,5-difluorophenyl)acetamidePd(dppf)Cl₂Cs₂CO₃
Vinylboronic acidN-(2-Vinyl-4,5-difluorophenyl)acetamidePd(OAc)₂Na₂CO₃

Modifications and Functionalization of the Acetamide (B32628) Moiety

Hydrolysis and Other Amide Bond Transformations

The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-bromo-4,5-difluoroaniline (B1280351). This transformation is a common deprotection strategy in multi-step syntheses. Other transformations of the amide bond, such as reduction to the corresponding ethylamine (B1201723) derivative, can also be achieved using appropriate reducing agents like lithium aluminum hydride.

Rearrangement Reactions Involving the Amide Group (e.g., Hofmann Bromamide (B1595942) Degradation)

The Hofmann rearrangement, or Hofmann bromamide degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com This reaction proceeds via an isocyanate intermediate and is typically carried out using bromine and a strong base. wikipedia.org While specific examples involving this compound are not extensively documented, the general principles of the Hofmann rearrangement suggest its applicability. researchgate.netresearchgate.net This reaction could potentially be used to synthesize 1-amino-2-bromo-4,5-difluorobenzene from this compound. Other rearrangement reactions, such as the Curtius, Lossen, and Schmidt reactions, also offer pathways for the transformation of amides and related functional groups. slideshare.net

Aromatic Ring Functionalization

Beyond substitution at the bromine center, the aromatic ring itself can be further functionalized through electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents (bromo, fluoro, and acetamido groups) play a crucial role in determining the position of the incoming electrophile. wikipedia.orgorganicchemistrytutor.com

The acetamido group is an ortho, para-directing and activating group. stackexchange.compitt.edu The fluorine atoms are also ortho, para-directing but are deactivating. wikipedia.org The bromine atom is deactivating and also directs to the ortho and para positions. pitt.edu The interplay of these directing effects will determine the regioselectivity of electrophilic substitution. Given the substitution pattern, the most likely position for further electrophilic attack would be the position para to the acetamido group and ortho to a fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen and a Lewis acid catalyst). libretexts.orgmasterorganicchemistry.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionElectrophilePredicted Major Product
NitrationNO₂⁺N-(2-Bromo-4,5-difluoro-6-nitrophenyl)acetamide
BrominationBr⁺N-(2,6-Dibromo-4,5-difluorophenyl)acetamide

Electrophilic Aromatic Substitution with Controlled Regioselectivity on the Difluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wku.edu The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In the case of this compound, the ring is substituted with one activating group and three deactivating groups.

The acetamido group (-NHCOCH₃) is a moderately activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. The acetamido group is an ortho, para-director.

The regioselectivity of an EAS reaction on this compound is determined by the cumulative directing effects of these substituents and steric considerations. The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the bromine atom and meta to the acetamido group and the C4-fluorine.

Position C6: This position is ortho to the acetamido group and meta to the bromine and C5-fluorine atoms.

The powerful ortho, para-directing ability of the activating acetamido group is the dominant factor. Therefore, electrophilic attack is strongly directed to the C6 position, which is ortho to the acetamido group. The C3 position is disfavored as it is meta to the activating group. This controlled regioselectivity allows for the specific introduction of a new functional group at the C6 position, avoiding the formation of isomeric mixtures that are common in EAS reactions on less complexly substituted rings. wku.eduyoutube.com

Table 1: Directing Effects of Substituents on the Phenyl Ring of this compound

SubstituentPositionTypeDirecting EffectPredicted Outcome for EAS
-NHCOCH₃C1Activatingortho, paraDirects electrophile to C6
-BrC2Deactivatingortho, paraDirects electrophile to C3 (minor)
-FC4Deactivatingortho, paraDirects electrophile to C3
-FC5Deactivatingortho, paraDirects electrophile to C6

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the highly regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the presence of a "Directed Metalation Group" (DMG), which coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. wikipedia.org

The amide functionality, such as the acetamido group in this compound, is recognized as a strong DMG. organic-chemistry.org The reaction mechanism involves the coordination of a strong base, typically an alkyllithium compound like n-butyllithium, to the Lewis basic oxygen atom of the amide. This brings the base into close proximity to the C-H bond at the C6 position, facilitating its deprotonation and the formation of a stable aryllithium intermediate. wikipedia.org

This process exhibits exceptional regioselectivity for the C6 position, as the other ortho position (C2) is already occupied by the bromine atom. The resulting aryllithium species is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups exclusively at the C6 position. This strategy circumvents the limitations of traditional EAS and provides a reliable route to 1,2,3,4,5-pentasubstituted aromatic compounds.

Table 2: Potential Electrophiles for Functionalization of this compound via DoM

ElectrophileReagent ExampleFunctional Group Introduced
Alkyl halidesCH₃I-CH₃ (Methyl)
Aldehydes/Ketones(CH₃)₂CO-C(OH)(CH₃)₂ (Hydroxypropyl)
Carbon dioxideCO₂ (gas)-COOH (Carboxylic acid)
Boronic estersB(OiPr)₃-B(OiPr)₂ (Boronic ester)
Disulfides(CH₃S)₂-SCH₃ (Methylthio)
IodineI₂-I (Iodo)

This compound as a Precursor for Complex Molecular Architectures

The presence of multiple, orthogonally reactive sites makes this compound a valuable starting material for the synthesis of more complex molecules, including novel heterocyclic frameworks and advanced organic materials.

Building Block for Novel Heterocyclic Systems and Fused Ring Compounds

The C-Br bond at the C2 position is a key handle for constructing new ring systems. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. chem960.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, a Suzuki coupling reaction with an appropriately substituted boronic acid could be used to attach a side chain to the C2 position. If this side chain contains a suitable functional group, a subsequent intramolecular cyclization reaction (e.g., a condensation or another cross-coupling) can be performed to form a new ring fused to the original phenyl ring.

Furthermore, the combination of DoM at C6 followed by a cross-coupling reaction at C2 provides a pathway to highly functionalized intermediates primed for cyclization. For instance, after introducing a nucleophilic group at C6 via DoM, an intramolecular nucleophilic aromatic substitution (SₙAr) could be triggered, or an intramolecular Heck reaction could be employed to forge a new heterocyclic ring. This strategic functionalization allows for the rational design and synthesis of a variety of heterocyclic structures, such as benzothiazoles, quinolines, and other fused systems relevant to medicinal chemistry and materials science. nih.gov

Applications in the Synthesis of Advanced Organic Materials and Ligands

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive precursor for advanced materials and ligands. Fluorinated organic compounds often exhibit enhanced thermal stability, metabolic resistance, and unique electronic characteristics, which are desirable in pharmaceuticals and materials science. chem960.com

This compound serves as a building block for complex active pharmaceutical ingredients (APIs). ossila.com For example, derivatives of substituted N-phenylacetamides have been investigated for a range of biological activities. nih.gov The core structure can be elaborated using the chemical handles described previously (C-Br bond, C6-H bond via DoM) to build molecules that can interact with biological targets.

In the field of materials science, the C-Br bond can be used to incorporate this fluorinated aromatic unit into larger conjugated systems or polymers via cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms can tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Similarly, this compound is a precursor for the synthesis of specialized ligands for transition metal catalysis. The bromine atom can be replaced with a phosphine, amine, or other coordinating group through cross-coupling or substitution chemistry. The resulting ligands can be used to create metal complexes with tailored steric and electronic properties, influenced by the fluorine substituents, potentially leading to catalysts with enhanced reactivity, selectivity, or stability.

Structure Activity Relationship Sar and Molecular Interaction Studies

Correlating Structural Features and Substituent Effects with Molecular Recognition Phenomena

The molecular recognition of N-(2-Bromo-4,5-difluorophenyl)acetamide is significantly influenced by its halogen substituents. The bromine atom at the ortho position and the two fluorine atoms at the meta and para positions create a distinct pattern of electron density on the aromatic ring. This arrangement affects the molecule's ability to participate in various non-covalent interactions, which are fundamental to molecular recognition.

The key structural features and their effects are summarized below:

Structural FeatureSubstituent EffectImpact on Molecular Recognition
Bromine Atom (ortho) Inductive electron withdrawal; potential for halogen bonding.Can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in a target molecule. Its size also imparts steric influence.
Fluorine Atoms (meta, para) Strong inductive electron withdrawal; weak resonance electron donation.Modulate the overall electrostatic potential of the phenyl ring, influencing pi-stacking interactions and dipole-dipole interactions.
Acetamide (B32628) Group Hydrogen bond donor (N-H) and acceptor (C=O).Enables the formation of strong, directional hydrogen bonds, which are crucial for specific binding to biological targets.
Phenyl Ring Aromatic system.Can engage in pi-pi stacking and hydrophobic interactions with complementary aromatic residues in a binding pocket.

While no specific published studies directly investigate the molecular recognition properties of this compound, the presence of these functional groups suggests potential areas of exploration in medicinal chemistry and material science. smolecule.com The interplay of these features dictates the compound's binding affinity and selectivity for specific molecular targets.

Rational Design of this compound Derivatives based on Halogen Substituent Effects on Electronic and Steric Properties

The rational design of derivatives of this compound can be guided by a systematic modification of its halogen substituents to fine-tune its electronic and steric properties. The goal of such design is to enhance desired interactions with a target molecule or to improve physicochemical properties.

Electronic Effects: The electron-withdrawing nature of halogens can be exploited in the design of new derivatives. orgsyn.org The substitution of fluorine with other halogens (Cl, Br, I) or with electron-donating groups would alter the electronic landscape of the phenyl ring. For instance, replacing a fluorine atom with a methyl group would introduce an electron-donating effect, potentially altering the molecule's interaction with electron-deficient partners.

Steric Effects: The size of the halogen substituents can be varied to probe the steric constraints of a binding site. The bromine atom is significantly larger than the fluorine atoms, and its replacement with a smaller (e.g., chlorine) or larger (e.g., iodine) halogen would systematically alter the steric profile of the molecule. This can be used to optimize the fit within a binding pocket.

A hypothetical design strategy for derivatives could involve the following modifications:

ModificationRationaleExpected Outcome
Replace ortho-Bromo with ChloroReduce steric bulk at the ortho position.May allow for better access to certain binding pockets or alter the preferred conformation of the molecule.
Replace para-Fluoro with a Nitro groupIntroduce a strong electron-withdrawing group.Could enhance interactions with electron-rich targets and potentially introduce new hydrogen bonding capabilities.
Replace Acetyl group with a larger acyl groupIncrease lipophilicity and steric bulk.May lead to enhanced hydrophobic interactions and potentially alter the binding mode.

The rational design of such derivatives is a key strategy in medicinal chemistry for optimizing the biological activity and physicochemical properties of lead compounds.

Computational Approaches in Predicting Molecular Interactions

Computational methods are invaluable tools for predicting and understanding the molecular interactions of compounds like this compound. These approaches provide insights into the binding modes and dynamics of ligand-target interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. For this compound, docking studies could be employed to screen for potential biological targets and to elucidate its binding mode.

In a hypothetical docking scenario, the acetamide group would likely form hydrogen bonds with polar residues in a binding site, while the halogenated phenyl ring could engage in halogen bonding and hydrophobic interactions. The bromine and fluorine atoms can form halogen bonds with backbone carbonyls or other electron-rich groups. The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. For similar halogenated compounds, binding energies have been calculated, providing a basis for comparison. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time. An MD simulation of this compound complexed with a target protein would reveal the stability of the binding pose predicted by docking. It can also shed light on the role of solvent molecules and the conformational changes that occur upon binding.

MD simulations can be particularly useful for studying the behavior of halogen bonds, as they can model the specific geometry and dynamics of these interactions. nih.gov For halogenated inhibitors of enzymes like cathepsin L, MD simulations have shown that the stability of the halogen bond correlates with the inhibitor's affinity. nih.gov Such simulations for this compound could provide crucial information for the rational design of more potent derivatives.

Comparative Analysis of Halogenated Acetamides to Elucidate Structure-Property Relationships

A comparative analysis of this compound with other halogenated acetamides can provide valuable insights into structure-property relationships. By systematically varying the type and position of the halogen substituents, one can correlate these changes with alterations in physicochemical properties and biological activity.

For example, comparing the properties of the following series of compounds would be informative:

CompoundKey Structural DifferencePotential Impact on Properties
N-(2-Bromophenyl)acetamideLacks fluorine atoms.Reduced electron-withdrawing character, altered lipophilicity, and different halogen bonding potential.
N-(4,5-Difluorophenyl)acetamideLacks the ortho-bromine.Reduced steric hindrance at the ortho position, potentially leading to a different preferred conformation.
N-(2-Chloro-4,5-difluorophenyl)acetamideBromine replaced with chlorine.Smaller steric profile at the ortho position and a weaker halogen bond donor capability.
2-Bromo-N-phenylacetamideHalogen on the acetyl group instead of the phenyl ring.Significantly different electronic distribution and reactivity.

Q & A

Q. What are the standard synthetic routes for N-(2-Bromo-4,5-difluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer :
    The compound is typically synthesized via a multi-step process involving bromination and acetylation. For example, coupling reactions between halogenated anilines and acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) are common. Evidence from similar acetamide syntheses highlights the use of ethanol recrystallization to achieve 60% yields, with purity confirmed via melting point analysis (158.5–159°C) and NMR . Variations in solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of brominating agents (e.g., NBS) can alter yields by ±15%.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic signals?

  • Methodological Answer :
    • ¹H-NMR : Key signals include aromatic protons (δ 6.67–7.07 ppm, multiplet), acetamide methyl groups (δ 2.73 ppm, triplet), and NH protons (δ 5.57 ppm, broad singlet) .
    • LCMS/HPLC : LCMS ([M+H]+ = 294–554) and HPLC retention times (0.66–1.68 minutes under SQD-FA05 conditions) are used to confirm molecular weight and purity .
    • Elemental Analysis : Carbon (54.8% calc. vs. 54.9% found) and hydrogen (5.52% calc. vs. 5.53% found) validate stoichiometric ratios .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :
    Purity ≥95% is typically required for in vitro studies. Methods include:
    • HPLC : Retention time consistency (±0.02 minutes) under gradient conditions (e.g., QC-SMD-TFA05) .
    • Melting Point : Sharp ranges (e.g., 158.5–159°C) indicate homogeneity .
    • TLC : Rf values compared to standards (e.g., silica gel, ethyl acetate/hexane 3:7).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Methodological Answer :
    Contradictions often arise from impurities or tautomeric forms. Strategies include:
    • 2D-NMR (COSY, HSQC) : To assign coupling patterns and distinguish between regioisomers.
    • Isotopic Labeling : Tracking bromine/fluorine substitution sites via ¹³C-NMR or X-ray crystallography (as in related chloroacetamide structures) .
    • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with observed data .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
    • pH-Varied Kinetics : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at intervals (0, 6, 24, 48 hours).
    • Activation Energy Analysis : Arrhenius plots using data from 25°C, 37°C, and 50°C to predict shelf-life.
    • Mass Spectrometry : Identify degradation products (e.g., deacetylated or debrominated species) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
    • DFT/Molecular Orbital Analysis : Calculate Fukui indices to identify electrophilic sites (e.g., bromine at C2 vs. fluorine at C4/C5) .
    • Solvent Effect Simulations : COSMO-RS models to assess solvent polarity impacts on reaction barriers.
    • Docking Studies : If targeting biological activity, simulate interactions with enzymes (e.g., acetyltransferases) using AutoDock Vina .

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Reactant of Route 1
N-(2-Bromo-4,5-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromo-4,5-difluorophenyl)acetamide

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